molecular formula C20H21N3O5S B2681462 N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-methoxyphenoxy)ethanesulfonamide CAS No. 1421524-95-9

N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-methoxyphenoxy)ethanesulfonamide

Cat. No.: B2681462
CAS No.: 1421524-95-9
M. Wt: 415.46
InChI Key: RODDFOWVWZCNNZ-UHFFFAOYSA-N
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Description

N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-methoxyphenoxy)ethanesulfonamide is a synthetic sulfonamide derivative presented for research and experimental purposes. This compound is part of a class of molecules known for their potential as modulators of biological pathways. Structurally, it features a pyrimidine core, a benzyloxy group, and an ethanesulfonamide chain linked by a phenoxy bridge, making it a candidate for investigating structure-activity relationships in medicinal chemistry . Sulfonamide-based compounds have demonstrated research value in various areas, including serving as receptor antagonists and enzyme inhibitors in preclinical studies . Researchers can utilize this chemical as a reference standard, a building block for synthesizing more complex molecules, or a lead compound in hit-to-lead optimization campaigns. Its molecular structure suggests potential for high-quality, target-focused research. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-(6-phenylmethoxypyrimidin-4-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-26-17-7-9-18(10-8-17)27-11-12-29(24,25)23-19-13-20(22-15-21-19)28-14-16-5-3-2-4-6-16/h2-10,13,15H,11-12,14H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODDFOWVWZCNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC(=NC=N2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-methoxyphenoxy)ethanesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, the benzyloxy group can be introduced via nucleophilic substitution or palladium-catalyzed coupling reactions.

    Introduction of the Methoxyphenoxy Group: The methoxyphenoxy moiety can be attached through etherification reactions, often using phenol derivatives and appropriate alkylating agents.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-methoxyphenoxy)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group might yield benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Potential use as a therapeutic agent, subject to further pharmacological studies.

    Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-methoxyphenoxy)ethanesulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in folate synthesis, which is crucial for DNA replication and cell division. The presence of the benzyloxy and methoxyphenoxy groups might enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

The pyrimidine core distinguishes the target compound from quinoline- or pyridine-based analogs. For example:

  • 11C-ABP688 (): Features a cyclohexenone core with a pyridinylethynyl substituent, acting as a high-affinity mGluR5 antagonist. The absence of a sulfonamide group highlights how core structure dictates receptor specificity .
  • 4-Ethoxy-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}benzenesulfonamide (): Shares a pyrimidine core but substitutes the 6-position with a trifluoromethyl group, which increases electron-withdrawing effects compared to the target’s benzyloxy group. This likely reduces lipophilicity but enhances metabolic stability .
Table 1: Core Structure and Substituent Comparison
Compound Core Structure 6-Position Substituent Key Functional Groups
Target Compound Pyrimidine Benzyloxy 2-(4-Methoxyphenoxy)ethylsulfonamide
11C-ABP688 Cyclohexenone Pyridinylethynyl None (non-sulfonamide)
4-Ethoxy-N-... Pyrimidine Trifluoromethyl Ethoxybenzenesulfonamide

Sulfonamide Side Chain Modifications

The 2-(4-methoxyphenoxy)ethylsulfonamide chain in the target compound contrasts with simpler or bulkier side chains in analogs:

  • N-(4-Methoxyphenyl)benzenesulfonamide (): Lacks the ethanesulfonamide spacer, directly linking the sulfonamide to a 4-methoxyphenyl group. This simpler structure may reduce steric hindrance but limit solubility .
Table 2: Sulfonamide Side Chain Properties
Compound Sulfonamide Chain Key Effects
Target Compound 2-(4-Methoxyphenoxy)ethyl Balances solubility and lipophilicity
N-(4-Methoxyphenyl)benzenesulfonamide Direct linkage to 4-methoxyphenyl Simpler structure, lower steric bulk
Compound Diethylamino-pyrimidine linkage Enhanced basicity and electron density

Pharmacological Implications

  • Receptor Binding : The benzyloxy group in the target compound may mimic aromatic residues in receptor binding pockets, similar to the pyridinylethynyl group in 11C-ABP688, which achieves 80% specific binding to mGluR5 .
  • Metabolic Stability : The trifluoromethyl group in ’s compound improves resistance to oxidative metabolism compared to the target’s benzyloxy group, which may undergo CYP450-mediated dealkylation .
  • Solubility: The 4-methoxyphenoxyethyl chain likely enhances aqueous solubility relative to non-polar substituents, critical for oral bioavailability .

Research Findings and Trends

  • Benzyloxy/Phenoxy Substituents: Commonly used in sulfonamide derivatives (e.g., –4) to optimize lipophilicity and target engagement .
  • Pyrimidine vs.
  • Sulfonamide Chain Length : Ethanesulfonamide spacers (target compound) may improve conformational flexibility over rigid linkages (e.g., ), enabling better adaptation to binding sites .

Biological Activity

N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-methoxyphenoxy)ethanesulfonamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrimidine core, a benzyloxy group, and a methoxyphenoxy moiety, contributing to its unique chemical properties. The molecular formula is C18H20N2O4SC_{18}H_{20}N_{2}O_{4}S, with a molecular weight of approximately 366.43 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways.

  • Enzyme Inhibition : Research indicates that this compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
  • Receptor Modulation : The compound's structural features allow it to bind selectively to certain receptors, modulating their activity and affecting cellular responses.

Therapeutic Applications

This compound has been investigated for several therapeutic applications:

  • Anti-inflammatory Activity : Studies have shown that the compound exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Anticancer Properties : Preliminary research suggests that this compound may have anticancer effects, potentially through apoptosis induction in cancer cells.
  • Antimicrobial Effects : The compound has also been evaluated for its antimicrobial activity against various pathogens.

Case Studies

  • Anti-inflammatory Effects : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed reduced inflammation markers in animal models of arthritis.
  • Anticancer Activity : In vitro studies indicated that the compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of cell cycle arrest and apoptosis .
  • Structure-Activity Relationship (SAR) : A comprehensive SAR analysis highlighted that modifications on the benzyloxy and methoxy groups significantly influenced the biological activity of the compound, suggesting that these groups play critical roles in its mechanism of action.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced inflammation markers
AnticancerInhibition of cancer cell growth
AntimicrobialActivity against various pathogens

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Benzyloxy GroupEnhances binding affinity
Methoxy GroupIncreases solubility and bioavailability

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